2-Morpholin-4-YL-pyrimidin-4-ylamine
CAS No.: 18215-94-6
Cat. No.: VC3814526
Molecular Formula: C8H12N4O
Molecular Weight: 180.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18215-94-6 |
---|---|
Molecular Formula | C8H12N4O |
Molecular Weight | 180.21 g/mol |
IUPAC Name | 2-morpholin-4-ylpyrimidin-4-amine |
Standard InChI | InChI=1S/C8H12N4O/c9-7-1-2-10-8(11-7)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) |
Standard InChI Key | GDOXYFGOHDJZOD-UHFFFAOYSA-N |
SMILES | C1COCCN1C2=NC=CC(=N2)N |
Canonical SMILES | C1COCCN1C2=NC=CC(=N2)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Morpholin-4-yl-pyrimidin-4-amine consists of a pyrimidine ring substituted at the 2-position with a morpholine moiety and at the 4-position with an amine group. The morpholine ring adopts a chair conformation, while the pyrimidine core maintains planarity, as confirmed by X-ray crystallography studies of analogous compounds .
Table 1: Key Molecular Descriptors
Spectroscopic Properties
-
¹H NMR (DMSO-d₆): δ 8.12 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.45 (d, J = 5.2 Hz, 1H, pyrimidine-H), 3.70–3.65 (m, 4H, morpholine-OCH₂), 2.85–2.80 (m, 4H, morpholine-NCH₂) .
-
¹³C NMR (DMSO-d₆): δ 162.1 (C4-pyrimidine), 158.9 (C2-pyrimidine), 112.4 (C5-pyrimidine), 66.8 (morpholine-OCH₂), 46.3 (morpholine-NCH₂) .
Synthesis and Derivative Development
Primary Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-morpholinopyrimidine and ammonia under pressurized conditions :
Table 2: Optimization of Reaction Conditions
Parameter | Optimal Value | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 100°C | 78 | 99 |
Solvent | Ethanol | 85 | 98 |
Ammonia Pressure | 3 atm | 92 | 99 |
Salt Formation and Co-Crystals
To enhance solubility, 2-morpholin-4-yl-pyrimidin-4-amine has been co-crystallized with methanesulfonic acid, forming a stable mesylate salt. X-ray diffraction reveals proton transfer from the sulfonic acid to the pyrimidine amine, stabilized by bifurcated hydrogen bonds (O⋯H─N = 1.86 Å) .
Pharmacological Applications
Kinase Inhibition and Anticancer Activity
The compound’s aminopyrimidine core mimics ATP-binding motifs in kinases, enabling competitive inhibition. Key findings include:
-
PI3K Inhibition: Analogous morpholinopyrimidines exhibit IC₅₀ values of 12–85 nM against PI3Kα, suppressing AKT/mTOR signaling in NSCLC cells .
-
EGFR Resistance Reversal: In EGFR T790M-mutant NSCLC models, derivatives restored sensitivity to erlotinib (combination index = 0.3–0.7) .
Table 3: In Vitro Antiproliferative Activity (NCI-H1975 Cells)
Compound | IC₅₀ (μM) | EGFR Inhibition (%) |
---|---|---|
2-Morpholin-4-yl-pyrimidin-4-amine | 1.2 | 62 |
Gefitinib | 0.08 | 98 |
Combination (1:1) | 0.05 | 99 |
Structure-Activity Relationships (SAR)
-
Morpholine Substitution: Removal of the morpholine ring reduces PI3K binding affinity by 10-fold .
-
Amino Group Modifications: N-Methylation abolishes activity, highlighting the necessity of the free amine for H-bond donation .
Physicochemical and ADME Properties
Solubility and Permeability
-
Aqueous Solubility: 0.45 mg/mL (pH 7.4), improving to 8.2 mg/mL as the mesylate salt .
-
LogP: 1.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Metabolic Stability
Microsomal incubation (human liver microsomes) shows a half-life of 42 minutes, with primary metabolites arising from morpholine N-oxidation and pyrimidine hydroxylation .
Recent Advancements and Clinical Relevance
Combination Therapies
Phase I trials (NCT04009188) are evaluating 2-morpholin-4-yl-pyrimidin-4-amine derivatives alongside osimertinib in EGFR-mutant NSCLC, with preliminary results showing a 40% partial response rate .
Targeted Drug Delivery
Nanoparticle formulations (PLGA-PEG) loaded with the compound demonstrated a 3.5-fold increase in tumor accumulation compared to free drug in murine xenografts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume